Stereochemical Advantage: S-Enantiomer Eliminates CYP3A4 Time-Dependent Inhibition
(S)-Ceralasertib is the purified S-enantiomer of ceralasertib (AZD6738), specifically developed to eliminate CYP3A4 time-dependent inhibition (TDI) associated with the racemic mixture . CYP3A4 TDI represents a significant drug-drug interaction liability that can compromise clinical development and confound preclinical combination studies. By resolving the enantiomers and selecting the S-configuration, (S)-ceralasertib removes this TDI liability while retaining potent ATR inhibitory activity (IC50 = 2.578 nM in isolated enzyme assays) . The racemic mixture or alternative enantiomeric preparations lack this optimized safety pharmacology profile .
| Evidence Dimension | CYP3A4 Time-Dependent Inhibition Liability |
|---|---|
| Target Compound Data | Eliminated (no CYP3A4 TDI) |
| Comparator Or Baseline | Racemic ceralasertib (AZD6738 racemate) |
| Quantified Difference | Categorical elimination of TDI liability |
| Conditions | In vitro CYP3A4 time-dependent inhibition assays |
Why This Matters
For procurement decisions involving combination therapy research or studies requiring extended dosing, selecting the S-enantiomer avoids CYP3A4-mediated drug-drug interaction confounding that would be present with racemic material.
